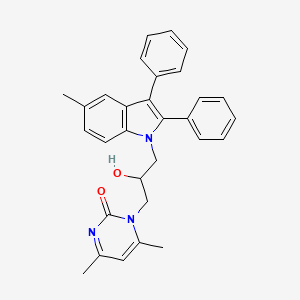

1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one

Beschreibung

BenchChem offers high-quality 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O2/c1-20-14-15-27-26(16-20)28(23-10-6-4-7-11-23)29(24-12-8-5-9-13-24)33(27)19-25(34)18-32-22(3)17-21(2)31-30(32)35/h4-17,25,34H,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUHTGMBIFESBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=CC(=NC5=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.54 g/mol. The structure features a pyrimidine core substituted with a hydroxypropyl group linked to a diphenylindole moiety. This unique arrangement suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Anticancer Activity : Many indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds containing pyrimidine rings are known for their antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways.

The biological activity of 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound may promote cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated compounds related to 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one:

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Studies : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Antiviral Activity : Research indicated that certain derivatives displayed potent antiviral effects against hepatitis C virus (HCV), with an IC50 value of 6.7 µM, suggesting potential for development as antiviral agents.

- Antimicrobial Efficacy : A derivative was tested against common bacterial strains, showing effective inhibition at concentrations as low as 15 µg/mL, indicating its potential as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of the compound exhibit notable anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute (NCI) protocols were employed to assess its efficacy, revealing a significant mean growth inhibition rate across multiple tumor types .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Experimental assays indicated that the compound could effectively scavenge free radicals, contributing to its potential therapeutic benefits .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized product .

Case Studies and Research Findings

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.